molecular formula C14H20ClNO B2748645 (3R,5S)-1-Benzyl-3,5-dimethylpiperidin-4-one;hydrochloride CAS No. 2377004-13-0

(3R,5S)-1-Benzyl-3,5-dimethylpiperidin-4-one;hydrochloride

Cat. No.: B2748645
CAS No.: 2377004-13-0
M. Wt: 253.77
InChI Key: QZCPBCRJBKZTFZ-IWKKHLOMSA-N
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Description

(3R,5S)-1-Benzyl-3,5-dimethylpiperidin-4-one;hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.

Scientific Research Applications

(3R,5S)-1-Benzyl-3,5-dimethylpiperidin-4-one;hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for a similar compound, (3R,5S)-5-HYDROXYMETHYL-3-PYRROLIDINOL HCL, suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-1-Benzyl-3,5-dimethylpiperidin-4-one;hydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a diketone precursor using a chiral reducing agent. The reaction conditions often include controlled temperature and pH to optimize yield and enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. The use of biocatalysts, such as carbonyl reductases, has also been explored to achieve high enantioselectivity and yield in the production process .

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-1-Benzyl-3,5-dimethylpiperidin-4-one;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidinone moiety, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions typically involve controlled temperature, pH, and solvent choice to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.

Mechanism of Action

The mechanism of action of (3R,5S)-1-Benzyl-3,5-dimethylpiperidin-4-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    (3R,5S)-1-Benzyl-3,5-dimethylpiperazine: This compound shares a similar core structure but differs in its functional groups and stereochemistry.

    (3R,5S)-Fluvastatin: Another compound with similar stereochemistry, used in the treatment of hypercholesterolemia.

Uniqueness

(3R,5S)-1-Benzyl-3,5-dimethylpiperidin-4-one;hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3R,5S)-1-benzyl-3,5-dimethylpiperidin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO.ClH/c1-11-8-15(9-12(2)14(11)16)10-13-6-4-3-5-7-13;/h3-7,11-12H,8-10H2,1-2H3;1H/t11-,12+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCPBCRJBKZTFZ-IWKKHLOMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(C1=O)C)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](C1=O)C)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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